Methyl 6-methylnicotinate is a compound that has been the subject of various studies due to its potential applications in different fields. While the provided data does not directly discuss Methyl 6-methylnicotinate, it does provide insights into related compounds and their mechanisms of action, which can be informative for understanding the broader context of nicotinate derivatives and their applications.
The studies on related compounds provide a glimpse into the potential mechanisms of action for Methyl 6-methylnicotinate. For instance, 6-methyl-2-heptanone, a volatile organic compound emitted from Bacillus subtilis, has been shown to have antifungal properties against Alternaria solani, affecting mycelial growth and conidial germination1. Similarly, 6-mercaptopurine and its derivatives have demonstrated a synergistic effect in decreasing adenine nucleotide concentrations in Sarcoma 180 cells2. These findings suggest that Methyl 6-methylnicotinate could also interact with cellular processes, potentially influencing gene expression or metabolic pathways.
The study on 6-methyl-2-heptanone provides evidence of its antifungal activity, which could be relevant to the applications of Methyl 6-methylnicotinate in agriculture or medicine1. The ability to inhibit the growth of plant pathogens like A. solani suggests potential for the development of biocontrol agents to protect crops from fungal diseases.
The synergistic effects of 6-mercaptopurine and its derivatives on adenine nucleotide levels in cancer cells indicate that Methyl 6-methylnicotinate could have applications in cancer research or therapy2. By influencing nucleotide concentrations, compounds like Methyl 6-methylnicotinate may contribute to the development of novel antitumor strategies.
Methyl isonicotinate, a semiochemical used in thrips pest management, has shown activity against several thrips species and is used in conjunction with sticky traps for monitoring and controlling thrips populations in greenhouses36. This suggests that Methyl 6-methylnicotinate could also be explored for its potential as a pest management tool.
The effects of 6-aminonicotinamide on brain development and ornithine decarboxylase activity in the cerebellum of neonatal rats highlight the importance of nicotinate derivatives in studying neurodevelopmental processes4. Methyl 6-methylnicotinate could potentially be used to investigate similar developmental mechanisms.
1-methylnicotinamide has been shown to have anti-inflammatory effects in contact hypersensitivity reactions, with mechanisms involving prostacyclin5. This points to the possibility that Methyl 6-methylnicotinate might also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
The study on mRNA methylation and the role of N6-methyladenosine (m6A) in gene expression regulation suggests that Methyl 6-methylnicotinate could be relevant in the field of epitranscriptomics7. Understanding how nicotinate derivatives influence mRNA modifications could lead to new insights into gene expression control.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6